molecular formula C12H16 B1346860 3-(2,6-Dimethylphenyl)-2-methyl-1-propene CAS No. 878812-96-5

3-(2,6-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B1346860
CAS No.: 878812-96-5
M. Wt: 160.25 g/mol
InChI Key: PQPXOJFFNCZXOD-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2-methyl-1-propene: is an organic compound characterized by the presence of a propene group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene typically involves the alkylation of 2,6-dimethylphenyl with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethylphenyl is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a fluidized bed reactor is also a common approach to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of additives and stabilizers.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.

Comparison with Similar Compounds

    2,6-Dimethylphenol: A compound with similar structural features but with a hydroxyl group instead of a propene group.

    2,6-Dimethylaniline: A compound with an amino group attached to the dimethylphenyl ring.

    2,6-Dimethylbenzaldehyde: A compound with an aldehyde group attached to the dimethylphenyl ring.

Uniqueness: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene is unique due to the presence of the propene group, which imparts distinct reactivity and properties compared to its analogs. The double bond in the propene group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dimethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPXOJFFNCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641226
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878812-96-5
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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